molecular formula C16H19NO2 B2516754 N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide CAS No. 2034603-57-9

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide

Cat. No.: B2516754
CAS No.: 2034603-57-9
M. Wt: 257.333
InChI Key: JSQQTPDVZKLVAN-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a synthetic organic compound that features a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis (MWI) due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Quinones

    Reduction: Dihydrobenzofuran

    Substitution: Halogenated or nucleophile-substituted benzofuran derivatives

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide has various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The core structure of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide.

    Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.

    Indole: Contains a fused benzene and pyrrole ring, similar in structure to benzofuran.

Uniqueness

This compound is unique due to its combination of a benzofuran ring, a propyl chain, and a cyclobutanecarboxamide group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQQTPDVZKLVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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